molecular formula C11H13NO4 B1319367 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid CAS No. 1016728-16-7

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid

Cat. No.: B1319367
CAS No.: 1016728-16-7
M. Wt: 223.22 g/mol
InChI Key: KPSZPJTYJAGKSF-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is known for its unique structure, which includes a nicotinic acid moiety linked to a tetrahydro-2-furanylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with tetrahydro-2-furanylmethanol under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in the biosynthesis of NAD+ and NADP+.

    Tetrahydrofuranyl Derivatives: Compounds containing the tetrahydrofuranyl group, which exhibit similar reactivity and applications.

Uniqueness

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)8-3-4-10(12-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSZPJTYJAGKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Intermediate example I-92 in 24% yield starting from ethyl 6-chloronicotinate and tetrahydrofuran-2-ylmethanol; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.70 (d, 1 H), 8.14 (dd, 1 H), 6.90 (d, 1 H), 4.23-4.35 (m, 2 H), 4.10-4.21 (m, 1 H), 3.72-3.82 (m, 1 H), 3.61-3.71 (m, 1 H), 1.92-2.03 (m, 1 H), 1.74-1.93 (m, 2 H), 1.58-1.70 (m, 1 H); MS (ESI) m/z 224[M+H+], m/z 222[M−H+];
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Yield
24%

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